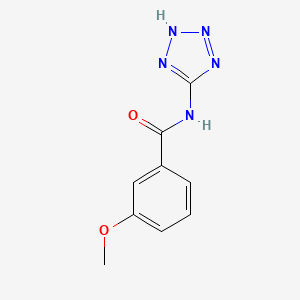![molecular formula C10H11ClN2O3 B10887641 ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a chlorine atom and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-3-pyridinecarboxylic acid.
Reduction: Formation of ethyl 2-{[(2-chloro-3-pyridyl)methyl]amino}acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- ETHYL 2-{[(2-BROMO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(2-FLUORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(2-IODO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
Uniqueness
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent can enhance the compound’s stability and alter its electronic properties, making it distinct from its bromine, fluorine, or iodine analogs.
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-8(14)6-13-10(15)7-4-3-5-12-9(7)11/h3-5H,2,6H2,1H3,(H,13,15) |
InChIキー |
ZQQDHFAYRYGGSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)C1=C(N=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)

![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)


![2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10887599.png)
![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10887617.png)
![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887627.png)
